molecular formula C8H7ClFNS B081646 N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS No. 10254-60-1

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

Cat. No. B081646
CAS RN: 10254-60-1
M. Wt: 203.66 g/mol
InChI Key: DTMFOGPAZSLXPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including substitution reactions, reduction, and chlorination processes. For instance, a compound like 4-phenylthiobenzyl chloride can be prepared through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, yielding a product with high purity and yield based on thiophenol (Zhang Zhen-xue, 2011).

Molecular Structure Analysis

Molecular structure determinations, such as for gaseous 4-fluoro-2′,4′,6′-trimethylbiphenyl, have been conducted using techniques like electron diffraction. These analyses offer insights into bond lengths, angles, and torsion angles, providing a comprehensive understanding of the molecule's geometry (K. Zeitz, H. Oberhammer, G. Häfelinger, 1977).

Chemical Reactions and Properties

Compounds with the N-(4-Fluorophenyl)-N-methylthiocarbamoyl moiety can undergo various chemical reactions, leading to novel products. For example, reactions with nucleophiles like lithium alkylselenolate, lithium alkylthiolate, and amines afford corresponding diselenocarbamates, selenothiocarbamates, and selenoureas, showcasing the compound's versatility in synthetic chemistry (M. Koketsu, Y. Fukuta, H. Ishihara, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride in various environments. Research has detailed the crystal and molecular structures of compounds bearing similar functional groups, contributing to the understanding of how these properties influence the compound's stability and reactivity (D. Mentzafos, A. Terzis, 1993).

Chemical Properties Analysis

The chemical behavior of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride, including its reactivity in nucleophilic substitution reactions and its interaction with various nucleophiles, has been explored in studies. These investigations reveal the compound's ability to participate in diverse chemical transformations, further highlighting its potential utility in synthetic organic chemistry (C. C. Weber, A. Masters, T. Maschmeyer, 2013).

Scientific Research Applications

Application in Organic Synthesis

  • Summary of the Application : 4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis .
  • Methods of Application : It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .

Antibacterial Activity

  • Summary of the Application : Schiff base metal complexes derived from 4-fluorophenyl compounds have been found to exhibit antibacterial activity .
  • Methods of Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium .
  • Results or Outcomes : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Synthesis of Gefitinib

  • Summary of the Application : An improved three-step process for the synthesis of gefitinib, a drug used in cancer chemotherapy, from readily available starting material is discussed .
  • Methods of Application : The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .
  • Results or Outcomes : Excellent results were achieved over the conventional synthetic methodologies. Isolation of these intermediates were effective in replacing high boiling solvent with low boiling solvent (s) but also in eliminating base from the reaction .

Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives possess various biological activities and are found in many important synthetic drug molecules .
  • Methods of Application : The synthesis of indole derivatives often involves the reaction of aniline with a suitable carbonyl compound, followed by cyclization .

Synthesis of Other Fluorophenyl Compounds

  • Summary of the Application : Fluorophenyl compounds are used in the synthesis of a variety of other organic compounds .

properties

IUPAC Name

N-(4-fluorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFOGPAZSLXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374649
Record name ST51041514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

CAS RN

10254-60-1
Record name ST51041514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10254-60-1
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